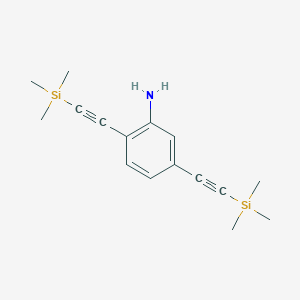

2,5-Bis(trimethylsilylethynyl)aniline

Description

Significance of Ethynyl-Substituted Aniline (B41778) Derivatives in Organic Chemistry

Ethynyl-substituted aniline derivatives are a class of organic compounds that have garnered considerable attention for their versatile reactivity and useful properties. The presence of both an amino group and one or more ethynyl (B1212043) groups on the aromatic ring creates a multifunctional platform for a wide range of chemical transformations.

The amino group can act as a directing group in electrophilic aromatic substitution, a nucleophile, or a precursor to a diazonium salt, enabling a variety of derivatizations. The ethynyl group, a carbon-carbon triple bond, is a linchpin in modern organic synthesis, readily participating in reactions such as:

Cross-coupling reactions: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the construction of carbon-rich, conjugated systems.

Click chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides an efficient and high-yielding route to triazole-containing structures.

Polymerization: The ethynyl groups can undergo polymerization through various mechanisms, including oxidative coupling, to form extended π-conjugated polymers. harvard.edu

The trimethylsilyl (B98337) (TMS) group on the ethynyl moiety often serves as a protecting group. researchgate.net It prevents the acidic terminal alkyne proton from undergoing unwanted side reactions and can be easily removed under mild conditions, typically using a fluoride (B91410) source or a base like potassium carbonate in methanol, to reveal the terminal alkyne for subsequent reactions. researchgate.net

Positioning within Conjugated Organic Frameworks and Functional Materials

The structure of 2,5-Bis(trimethylsilylethynyl)aniline makes it a prime candidate for the synthesis of conjugated organic frameworks (COFs) and functional materials. The two ethynyl groups provide points for extension and polymerization, while the aniline nitrogen offers a site for tuning the electronic properties of the resulting material.

Aniline and its derivatives are known to be effective building blocks for conducting polymers, such as polyaniline (PANI), one of the most studied organic conducting polymers. sci-hub.senih.gov The incorporation of ethynyl linkages into the polymer backbone can enhance π-conjugation, leading to materials with interesting optical and electronic properties. These properties are crucial for applications in:

Organic electronics: as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: The electronic properties of conjugated polymers can be sensitive to the presence of analytes, making them suitable for chemical sensors. nih.govrsc.org

Corrosion inhibitors: Polyaniline and its derivatives have shown promise in protecting metals from corrosion. nih.gov

The 2,5-substitution pattern of the ethynyl groups is expected to lead to more linear and rigid polymer chains compared to other substitution patterns, which can influence the material's morphology and charge transport properties.

Overview of Academic Research Trajectories for this compound

While specific research on this compound is not widely published, its potential research trajectories can be inferred from studies on analogous compounds. The deprotected form, 2,5-diethynylaniline , is commercially available, suggesting that the trimethylsilyl-protected version is a viable synthetic intermediate. chemicalbook.com

Research involving this compound would likely focus on:

Monomer Synthesis and Polymerization: The development of efficient and scalable synthetic routes to this compound and its subsequent polymerization to form novel conjugated polymers. The synthesis would likely involve a double Sonogashira coupling reaction on a 2,5-dihaloaniline precursor. A similar methodology has been successfully employed for the synthesis of 2,5-bis((trimethylsilylethynyl)thiophene) from 2,5-diiodothiophene. mdpi.com

Development of Novel Organic Materials: The creation of new organic materials with tailored electronic and optical properties by incorporating the this compound unit into larger molecular structures or polymers.

Exploration of Material Properties: The investigation of the photophysical, electrochemical, and charge transport properties of materials derived from this compound to assess their suitability for various applications in organic electronics and sensor technology.

Compound Data

Due to the limited availability of experimental data for this compound, the following table includes data for related and isomeric compounds to provide context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-[(Trimethylsilyl)ethynyl]aniline | 103529-16-4 | C11H15NSi | 189.33 | Liquid | N/A |

| 4-[(Trimethylsilyl)ethynyl]aniline | 75867-39-9 | C11H15NSi | 189.33 | Solid | 94-98 |

| 1,4-Bis[(trimethylsilyl)ethynyl]benzene | 17938-13-5 | C16H22Si2 | 270.52 | Solid | 121-123 |

| 2,5-Bis((trimethylsilyl)ethynyl)thiophene | 79109-69-6 | C14H20SSi2 | 276.55 | Light yellow to orange powder/crystal | 80-84 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(2-trimethylsilylethynyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NSi2/c1-18(2,3)11-9-14-7-8-15(16(17)13-14)10-12-19(4,5)6/h7-8,13H,17H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGZOINJOWXGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C(C=C1)C#C[Si](C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00785406 | |

| Record name | 2,5-Bis[(trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00785406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437657-37-9 | |

| Record name | 2,5-Bis[(trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00785406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Bis Trimethylsilylethynyl Aniline and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions

The Sonogashira cross-coupling reaction stands as the cornerstone for the synthesis of 2,5-bis(trimethylsilylethynyl)aniline. wikipedia.orgjk-sci.com This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a process catalyzed by palladium and often a copper co-catalyst. wikipedia.orgmdpi.com The versatility of this reaction allows it to be conducted under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

Optimization of Sonogashira Cross-Coupling Protocols

The efficiency of the Sonogashira coupling for producing di-alkynyl anilines is highly dependent on the careful optimization of reaction parameters. Key factors that are often fine-tuned include the choice of catalyst, base, solvent, and reaction temperature. For instance, the double Sonogashira coupling of dibromocinnolines has been optimized by heating in triethylamine (Et3N) at 50°C for 3.5 hours, leading to a full conversion to the desired bis(trimethylsilylethynyl) product. researchgate.net In other systems, catalyst loading has been significantly reduced, with some protocols achieving good to near-quantitative yields with as little as 0.025 mol% of the catalyst. kaust.edu.sa The selection of the base is also critical, with triethylamine often being the base of choice, although its required excess can sometimes be reduced to four equivalents. kaust.edu.sa The reaction atmosphere is another important consideration; while an inert atmosphere is typically used to prevent the undesired homocoupling of alkynes (Glaser coupling), some protocols have been developed that can be successfully performed under air. wikipedia.orgkaust.edu.sa

Table 1: Optimized Conditions for Double Sonogashira Coupling Reactions

| Starting Material | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4,6-dibromo-3-butylcinnoline | Pd(PPh3)2Cl2/CuI | Diisopropanolamine (DIPA) | DMF | 80 | 24 | - |

| 4,6-dibromo-3-butylcinnoline | Pd(PPh3)2Cl2/CuI | Et3N | Et3N | 50 | 3.5 | - |

| Various aryl halides | Palladacycle catalyst | Et3N (5 eq) | Water | 50 | - | Good to quantitative |

| 3-iodoaniline | Pd1@NC/CuI/PPh3 | NEt3 (2.2 eq) | MeCN | 80 | 24 | High |

Data compiled from multiple sources for illustrative purposes. researchgate.netkaust.edu.sahes-so.ch

Role of Palladium and Copper Catalysts in Synthesis

The Sonogashira reaction traditionally employs a dual catalytic system of palladium and copper, each playing a distinct and crucial role in the catalytic cycle. libretexts.orgresearchgate.net The palladium complex, typically with phosphine ligands such as triphenylphosphine (PPh3), is the primary catalyst. mdpi.comlibretexts.org The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) intermediate. libretexts.org

The copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne by the base, leading to the formation of a copper acetylide intermediate. libretexts.org This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center. libretexts.orgresearchgate.net The final step is reductive elimination from the palladium complex, which forms the desired carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org While the copper co-catalyst significantly increases the reaction rate and allows for milder conditions, its presence can also lead to the formation of alkyne dimers through Glaser coupling, an undesired side reaction. wikipedia.org To circumvent this issue, copper-free Sonogashira protocols have been developed. wikipedia.org

Comparative Analysis of Reaction Conditions and Reagent Stoichiometries

The yield and purity of this compound are highly sensitive to the specific reaction conditions and the stoichiometry of the reagents. The reactivity of the aryl halide is a significant factor, with the rate of reaction following the general trend: I > Br > Cl. wikipedia.org This difference in reactivity can be exploited for selective couplings.

The choice of palladium catalyst and its ligands also has a profound impact. While traditional catalysts like Pd(PPh3)4 and Pd(PPh3)2Cl2 are common, N-heterocyclic carbene (NHC) palladium complexes have emerged as highly effective alternatives, often requiring lower catalyst loadings. mdpi.comlibretexts.org The nature and amount of the base are also critical. Amines such as triethylamine and diisopropanolamine are frequently used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. researchgate.netkaust.edu.sa The solvent can influence the solubility of the reactants and catalysts, with common choices including dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF). jk-sci.comhes-so.ch In some optimized protocols, the base itself, such as triethylamine, can serve as the solvent. researchgate.netresearchgate.net

Table 2: Comparative Analysis of Sonogashira Reaction Parameters

| Parameter | Variation 1 | Variation 2 | Variation 3 | Effect on Reaction |

|---|---|---|---|---|

| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | Pd-NHC complex | Efficiency, catalyst loading, stability |

| Co-catalyst | CuI | CuBr | None (Copper-free) | Reaction rate, potential for homocoupling |

| Base | Et3N | Piperidine | Cs2CO3 | Reaction rate, solubility |

| Solvent | THF | DMF | Aqueous media | Solubility, sustainability, reaction temperature |

| Aryl Halide | Aryl Iodide | Aryl Bromide | Aryl Chloride | Reactivity (I > Br > Cl) |

This table provides a general comparison based on established principles of the Sonogashira reaction. wikipedia.orglibretexts.orgresearchgate.net

Protecting Group Chemistry and Alkyne Functionalization

The trimethylsilyl (B98337) (TMS) groups on the ethynyl (B1212043) moieties of this compound serve as protecting groups. gelest.com This protection prevents the terminal alkyne's acidic proton from interfering with certain reactions and also prevents unwanted side reactions like homocoupling. wikipedia.org The strategic removal, or desilylation, of these groups is a key step in the further functionalization of the molecule.

Strategies for Selective Desilylation of Ethynyl Moieties

The cleavage of the silicon-carbon bond to regenerate the terminal alkyne can be achieved under various mild conditions. gelest.com A common method involves treatment with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF). gelest.comnih.gov Alternatively, base-mediated desilylation using potassium carbonate (K2CO3) in methanol (MeOH) is also a widely employed and effective method. gelest.comnih.gov

Selective desilylation, where only one of the two TMS groups is removed, can be a more challenging yet synthetically valuable transformation. This can sometimes be achieved by carefully controlling the reaction conditions and stoichiometry of the desilylating agent. For instance, the use of a catalytic amount of potassium fluoride (KF) with 18-crown-6 ether or the use of methyllithium-lithium bromide (MeLi·LiBr) complex has been shown to achieve monodesilylation of bis(trimethylsilyl)acetylenes. gelest.comrsc.org The differential reactivity of various silyl (B83357) protecting groups can also be exploited for selective deprotection. For example, a trimethylsilyl group can often be selectively removed in the presence of a more sterically hindered triisopropylsilyl (TIPS) group. gelest.comnih.gov

Generation of Terminal Alkynes for Subsequent Chemical Transformations

The generation of one or two terminal alkyne functionalities on the aniline (B41778) core opens up a vast array of possibilities for subsequent chemical transformations. These terminal alkynes are versatile building blocks for constructing more complex molecular architectures.

One of the most common applications of the newly generated terminal alkyne is to participate in a second, different Sonogashira cross-coupling reaction. gelest.com This allows for the introduction of a different aryl or vinyl group, leading to the synthesis of unsymmetrical di-alkynyl aniline derivatives. Furthermore, terminal alkynes can undergo a variety of other reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Cadiot-Chodkiewicz Coupling: Coupling with a 1-bromoalkyne to form unsymmetrical diynes.

Glaser Coupling: Homocoupling to form symmetrical diynes. wikipedia.org

Addition Reactions: Reactions across the triple bond to introduce new functional groups.

These subsequent transformations underscore the synthetic utility of this compound as a versatile platform for the synthesis of a wide range of functional organic materials.

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable practices in chemical synthesis has led to the exploration of green chemistry principles to minimize the environmental impact of producing complex molecules like this compound. While specific green protocols for this exact compound are not extensively detailed in publicly available literature, the application of green chemistry to analogous transformations, particularly the Sonogashira cross-coupling reaction, provides a clear framework for more environmentally benign synthetic routes.

The core principles of green chemistry applicable to the synthesis of this compound and its derivatives include the use of greener solvents, development of sustainable and recyclable catalysts, and improved energy efficiency.

Greener Solvent Systems

A significant portion of waste in chemical processes originates from the use of volatile and often toxic organic solvents. benthamdirect.com Traditional Sonogashira reactions frequently employ solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny. acs.org Research has focused on identifying safer, more sustainable alternatives.

One promising approach is the use of aqueous media for cross-coupling reactions. digitellinc.comresearchgate.netcdnsciencepub.com Water is an inexpensive and environmentally friendly solvent. acs.org The development of water-soluble ligands and catalysts has enabled efficient Sonogashira couplings in purely aqueous systems or in mixtures with organic co-solvents. digitellinc.comresearchgate.net For instance, the use of N-Hydroxyethylpyrrolidone (HEP) mixed with water has been shown to be an effective and greener solvent blend for Heck-Cassar-Sonogashira reactions. digitellinc.comnih.gov Another strategy involves using azeotropic mixtures, such as acetonitrile/water, which can be more easily recovered and reused, thereby minimizing waste. acs.org Bio-based solvents are also emerging as viable green alternatives. benthamdirect.cominovatus.es

Sustainable and Recyclable Catalytic Systems

The palladium catalyst is a cornerstone of the Sonogashira reaction. Green chemistry efforts in this area focus on reducing the amount of palladium used, preventing its leaching into the final product, and enabling its recovery and reuse. Heterogeneous catalysts, where the palladium is supported on a solid matrix like silica or a polymer, offer a significant advantage as they can be easily filtered out of the reaction mixture and reused. acs.org This not only reduces waste but also contributes to a more cost-effective process. inovatus.es

Furthermore, research is ongoing to develop palladium-free Sonogashira coupling reactions, utilizing more abundant and less expensive metals like copper, nickel, or iron as catalysts. researchgate.net While promising, a key challenge is ensuring that the catalytic activity isn't due to trace palladium contamination in the reagents. researchgate.net The development of robust, ligand-free catalytic systems also contributes to the greening of these reactions by simplifying the reaction setup and purification. researchgate.net

Energy Efficiency and Waste Reduction

A core tenet of green chemistry is to design energy-efficient processes. kaust.edu.sa This can be achieved by developing catalysts that are active at lower temperatures, thus reducing the energy input required to drive the reaction. kaust.edu.saijiras.com Conducting reactions at ambient temperature and pressure is the ideal scenario. kaust.edu.sa

The table below illustrates a hypothetical comparison between a conventional and a green chemistry approach for the synthesis of a bis(alkynyl)aniline derivative, based on principles found in the literature.

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | DMF, NMP | Water, N-Hydroxyethylpyrrolidone/Water, Acetonitrile/Water azeotrope acs.orgdigitellinc.comnih.gov |

| Catalyst | Homogeneous Palladium complex (e.g., Pd(PPh3)2Cl2) | Heterogeneous, recyclable Palladium catalyst; or Pd-free catalyst (e.g., Cu, Ni) acs.orginovatus.esresearchgate.net |

| Base | Soluble organic amines (e.g., Triethylamine) | Polystyrene-supported base acs.org |

| Energy Input | Elevated temperatures | Milder conditions, potentially ambient temperature kaust.edu.saijiras.com |

| Waste Profile | High Process Mass Intensity (PMI), solvent and catalyst waste | Lower PMI, recyclable solvent and catalyst, reduced waste acs.orgdigitellinc.comnih.gov |

Advanced Spectroscopic and Structural Characterization of 2,5 Bis Trimethylsilylethynyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise structure of 2,5-Bis(trimethylsilylethynyl)aniline in solution. By analyzing the chemical shifts and coupling patterns in ¹H, ¹³C, and ²⁹Si NMR spectra, each atom's chemical environment can be mapped out, confirming the compound's identity and providing insights into the electronic interactions between its constituent parts.

Proton (¹H) NMR for Structural Confirmation

The ¹H NMR spectrum of this compound provides the initial and most direct confirmation of its molecular structure. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the protons of the amino group, and the protons of the two trimethylsilyl (B98337) (TMS) groups.

The aromatic region typically displays a set of multiplets corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent and their signals can be assigned based on their expected chemical shifts and coupling constants. The proton ortho to the amino group and meta to a trimethylsilylethynyl group would appear at a distinct chemical shift compared to the other two aromatic protons.

A broad singlet is expected for the amino (-NH₂) protons, the chemical shift of which can be influenced by solvent and concentration. The most upfield and intense signal in the spectrum arises from the 18 equivalent protons of the two trimethylsilyl groups, appearing as a sharp singlet. This signal's integration value relative to the aromatic and amino protons provides a quantitative confirmation of the structure. For a related compound, 2-(trimethylsilylethynyl)aniline, the trimethylsilyl protons appear as a singlet at approximately 0.27 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 3H | Aromatic-H |

| ~4.0-5.0 | br s | 2H | -NH₂ |

| ~0.25 | s | 18H | -Si(CH₃)₃ |

Note: Predicted values are based on the analysis of similar compounds and general NMR principles.

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

The ¹³C NMR spectrum offers a more detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive assignment of the aromatic, ethynyl (B1212043), and trimethylsilyl carbons.

The aromatic region will show six distinct signals for the six carbons of the benzene ring. The carbon atoms directly bonded to the amino group and the trimethylsilylethynyl groups will have characteristic chemical shifts influenced by the electronic nature of these substituents. The carbon attached to the nitrogen of the amino group is expected to be significantly deshielded. For instance, in aniline, the C-N carbon appears around 146 ppm. rsc.org The carbons bearing the ethynyl substituents will also show distinct shifts.

The two pairs of acetylenic carbons (-C≡C-) will each give rise to two signals in a characteristic region of the spectrum, typically between 80 and 110 ppm. The carbon attached to the silicon atom will have a different chemical shift from the carbon attached to the aromatic ring. In 2-(trimethylsilylethynyl)aniline, the acetylenic carbons appear at approximately 101.8 and 99.7 ppm. rsc.org

Finally, the carbon atoms of the methyl groups in the trimethylsilyl substituents will produce a single, sharp signal at a very upfield chemical shift, typically around 0 ppm, consistent with the ¹³C NMR data for 2-(trimethylsilylethynyl)aniline where this peak is at 0.1 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~145-150 | C-NH₂ |

| ~130-140 | Aromatic C-H |

| ~110-120 | Aromatic C-C≡ |

| ~90-110 | -C≡C- |

| ~0 | -Si(CH₃)₃ |

Note: Predicted values are based on the analysis of similar compounds and general NMR principles.

Silicon-29 (²⁹Si) NMR for Trimethylsilyl Group Characterization

²⁹Si NMR spectroscopy provides direct information about the silicon environment in the molecule. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, corresponding to the two equivalent silicon atoms of the trimethylsilyl groups. The chemical shift of this signal is sensitive to the electronic environment around the silicon atom. For trimethylsilyl groups attached to an sp-hybridized carbon, the ²⁹Si chemical shift is typically observed in the range of -10 to -20 ppm relative to tetramethylsilane (B1202638) (TMS). In a related compound with a SiPh₂Me group, the ²⁹Si signal for the SiMe₃ group was observed at 10.0 ppm, while for Me₂Si(OSiMe₃)₂, the SiMe₃ signal appeared at 6.5 ppm. hmdb.ca

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing valuable information about the functional groups present and the extent of electronic conjugation within the molecular framework.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups in the molecule. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. For 2-(trimethylsilylethynyl)aniline, these bands are observed at 3482 and 3385 cm⁻¹. rsc.org

A key feature in the FT-IR spectrum is the C≡C stretching vibration of the ethynyl groups. Due to the presence of the trimethylsilyl groups, this vibration is expected to be a sharp, and potentially strong, band in the region of 2100-2200 cm⁻¹. In a similar compound, N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline, C≡C stretching vibrations were observed at 2125 and 2182 cm⁻¹. kpi.ua

The spectrum will also feature C-H stretching vibrations from the aromatic ring and the methyl groups of the TMS substituents, typically in the 2800-3100 cm⁻¹ range. The Si-C stretching and bending vibrations of the trimethylsilyl groups will give rise to characteristic absorptions at lower frequencies, usually below 1300 cm⁻¹. For 2-(trimethylsilylethynyl)aniline, a strong band at 1249 cm⁻¹ is attributed to the Si-C bond. rsc.org Aromatic C=C stretching vibrations are expected in the 1450-1650 cm⁻¹ region.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (asymmetric and symmetric) |

| 2100-2200 | C≡C stretching |

| 2800-3100 | C-H stretching (aromatic and aliphatic) |

| 1450-1650 | Aromatic C=C stretching |

| ~1250 | Si-C stretching |

Note: Frequencies are approximate and based on data from related compounds.

Raman Spectroscopy for Conjugation Analysis

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing the degree of conjugation in π-systems. The C≡C and aromatic C=C stretching vibrations, which are often strong in the Raman spectrum of conjugated molecules, can provide insights into the electronic communication between the aniline ring and the trimethylsilylethynyl substituents.

The C≡C stretching vibration is expected to be a prominent band in the Raman spectrum. Its frequency and intensity can be correlated with the extent of delocalization of the π-electrons along the conjugated system. A lower frequency and higher intensity of this band would suggest a greater degree of conjugation.

Similarly, the Raman bands corresponding to the aromatic ring vibrations, particularly the C=C stretching modes, can be sensitive to the electronic effects of the substituents. Changes in the frequencies and relative intensities of these bands compared to unsubstituted aniline can indicate the influence of the trimethylsilylethynyl groups on the electronic structure of the benzene ring. Theoretical studies on aniline have provided detailed assignments of its Raman active modes, which can serve as a basis for interpreting the spectrum of its substituted derivatives.

Table 4: Expected Raman Active Modes for Conjugation Analysis in this compound

| Frequency (cm⁻¹) | Assignment | Significance for Conjugation Analysis |

| ~2100-2200 | C≡C stretching | Frequency and intensity are sensitive to π-electron delocalization. |

| ~1550-1650 | Aromatic C=C stretching | Changes in frequency and intensity reflect electronic perturbations of the ring by substituents. |

Note: Frequencies are approximate and based on general principles of Raman spectroscopy and data for related compounds.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Fluorescence (Photoluminescence) Spectroscopy for Emission Properties

Detailed studies on the fluorescence or photoluminescence properties of this compound have not been found in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound. The mass spectrum for this compound is available and offers insights into its structure. sigmaaldrich.com The molecular ion peak and characteristic fragment ions are essential for confirming the compound's identity.

A key fragmentation pathway in silylated compounds involves the loss of a methyl group from the trimethylsilyl moiety. The trimethylsilyl group itself is a prominent fragment.

Table 1: Mass Spectrometry Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]+ | 299 | Molecular Ion |

| [M-CH3]+ | 284 | Loss of a methyl group |

| [Si(CH3)3]+ | 73 | Trimethylsilyl cation |

Data interpreted from the mass spectrum of this compound. sigmaaldrich.com

X-ray Diffraction Studies

Single-Crystal X-ray Crystallography for Molecular and Crystal Structures

Published single-crystal X-ray crystallography data for this compound could not be located. Therefore, a detailed analysis of its molecular and crystal structure from experimental data is not possible at this time.

Analysis of Hydrogen Bonding and Intermolecular Interactions

Without crystal structure data, a definitive analysis of the hydrogen bonding and other intermolecular interactions within the solid-state of this compound cannot be provided. It can be hypothesized that the aniline moiety would participate in hydrogen bonding, with the N-H groups acting as donors.

Computational and Theoretical Investigations of 2,5 Bis Trimethylsilylethynyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties.

Molecular Geometry Optimization and Conformer Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For 2,5-Bis(trimethylsilylethynyl)aniline, this would involve optimizing the bond lengths, bond angles, and dihedral angles. The process would also include a conformer analysis to identify different spatial arrangements of the trimethylsilyl (B98337) groups and the aniline's amino group and to determine the global minimum energy conformer.

A hypothetical data table for the optimized geometric parameters might look like this:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | Data not available | ||

| C-N | Data not available | ||

| C≡C | Data not available | ||

| C-Si | Data not available | ||

| C-C-C (aromatic) | Data not available | ||

| C-N-H | Data not available | ||

| C-C≡C | Data not available | ||

| H-N-C-C |

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a critical parameter for determining molecular reactivity and electronic transport properties. For this compound, DFT calculations would provide the energies of these orbitals and a visualization of their spatial distribution. The presence of the electron-donating aniline (B41778) group and the π-systems of the ethynyl (B1212043) groups would be expected to influence the HOMO and LUMO energy levels.

A hypothetical data table for the frontier molecular orbitals might look like this:

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Prediction of Optical Properties: Absorption and Emission Spectra

Time-dependent DFT (TD-DFT) is a common method for predicting the optical properties of molecules. For this compound, TD-DFT calculations could predict the electronic absorption spectrum, indicating the wavelengths of light the molecule absorbs most strongly. These absorptions would correspond to electronic transitions from occupied to unoccupied orbitals. Similarly, the emission spectrum (fluorescence or phosphorescence) could be predicted, providing insight into the molecule's potential as a light-emitting material.

A hypothetical data table for the predicted optical properties might look like this:

| Property | Wavelength (nm) | Oscillator Strength |

| Maximum Absorption (λmax) | Data not available | Data not available |

| Maximum Emission (λem) | Data not available |

Nonlinear Optical (NLO) Property Calculations (e.g., Hyperpolarizability)

Nonlinear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. DFT calculations can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). For this compound, the presence of a donor-π-acceptor-like structure (with the aniline as a donor and the silylethynyl groups as part of the π-system) might suggest the potential for NLO activity. Calculations would quantify this potential.

A hypothetical data table for the calculated NLO properties might look like this:

| Property | Value (a.u.) |

| First Hyperpolarizability (β) | Data not available |

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods can be employed to elucidate the detailed pathways of chemical reactions, providing insights into transition states and reaction intermediates.

Elucidation of Palladium-Catalyzed Coupling Pathways

The synthesis of this compound likely involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. Quantum chemical studies could model the catalytic cycle of this reaction. This would involve calculating the energies of the reactants, intermediates, transition states, and products for each elementary step, such as oxidative addition, transmetalation, and reductive elimination. Such a study would help in understanding the role of the palladium catalyst and the ligands, and could aid in optimizing the reaction conditions.

A hypothetical reaction coordinate diagram would be generated from these calculations, illustrating the energy changes throughout the reaction.

Investigation of Derivatization and Polymerization Reaction Energetics

A theoretical investigation into the derivatization and polymerization of this compound would be of significant interest for materials science. Computational methods, particularly Density Functional Theory (DFT), could be employed to calculate the reaction enthalpies and Gibbs free energies for various transformations.

For instance, the energetics of electrophilic aromatic substitution on the aniline ring could be modeled to predict the regioselectivity and feasibility of introducing further functional groups. Similarly, the thermodynamics of oxidative polymerization, a common method for producing conductive polyanilines, could be assessed. Such calculations would provide valuable insights into the stability of the resulting polymers and the influence of the bulky and electronically active bis(trimethylsilylethynyl) substituents on the polymerization process.

Hypothetical Data Table for Derivatization Energetics:

| Reaction Type | Proposed Reagent | Calculated Enthalpy (kcal/mol) | Calculated Gibbs Free Energy (kcal/mol) |

| Nitration | HNO₃/H₂SO₄ | Data not available | Data not available |

| Halogenation | Br₂ | Data not available | Data not available |

| Acylation | Acetyl Chloride | Data not available | Data not available |

This table illustrates the type of data that would be generated from specific computational studies, but the values are currently unavailable in the literature.

Transition State Analysis and Activation Barrier Determination

Understanding the kinetics of reactions involving this compound would necessitate the location of transition states and the calculation of activation barriers. Computational techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods or eigenvector-following algorithms are typically used for this purpose.

For example, in an electrophilic substitution reaction, the energy profile of the reaction pathway, including the formation of the sigma complex (arenium ion) intermediate and the corresponding transition states, could be mapped. masterorganicchemistry.com This would reveal the rate-determining step of the reaction and allow for a comparison of the activation barriers for substitution at different positions on the aromatic ring. lkouniv.ac.in The steric hindrance and electronic effects of the trimethylsilylethynyl groups would be expected to play a crucial role in determining these barriers.

Hypothetical Data Table for Activation Barriers:

| Reaction | Transition State | Calculated Activation Energy (kcal/mol) |

| Ortho-Bromination | TS_ortho | Data not available |

| Meta-Bromination | TS_meta | Data not available |

| Para-Bromination | TS_para | Data not available |

This table is a representation of potential research findings that are not currently documented for this specific compound.

Theoretical Models for Aromaticity and Electronic Conjugation Effects

The aromaticity of the central benzene (B151609) ring and the extent of electronic conjugation through the ethynyl linkers are key determinants of the potential electronic properties of this compound and its derivatives. Computational methods provide powerful tools to quantify these effects.

Aromaticity can be assessed using various theoretical models, including the Nucleus-Independent Chemical Shift (NICS) index. NICS calculations at the center of the aniline ring would provide a quantitative measure of its aromatic character, and any deviation from the value for unsubstituted benzene could be attributed to the electronic influence of the amino and bis(trimethylsilylethynyl) groups.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would be crucial for understanding the electronic conjugation. The spatial distribution and energy levels of these orbitals would indicate the degree of π-electron delocalization across the molecule, which is fundamental to its potential as a component in organic semiconductors or dyes. The influence of the silicon atoms and the triple bonds on the electronic structure would be a key area of investigation.

Hypothetical Data Table for Aromaticity and Electronic Properties:

| Property | Calculated Value |

| NICS(0) (ppm) | Data not available |

| NICS(1) (ppm) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

This table highlights the type of theoretical data that is currently absent from the scientific literature for this compound.

Polymerization Strategies and Conjugated Polymer Applications

Monomer in Conjugated Polymer Synthesis

The presence of two reactive ethynyl (B1212043) groups, protected by trimethylsilyl (B98337) (TMS) moieties, makes 2,5-Bis(trimethylsilylethynyl)aniline an ideal monomer for step-growth polymerization reactions.

Poly(arylene-ethynylene)s (PAEs) are a class of conjugated polymers characterized by alternating aromatic and acetylene (B1199291) units in their backbone. The synthesis of PAEs using this compound often involves Sonogashira cross-coupling reactions. In this process, the aniline-based monomer is reacted with an aryl dihalide in the presence of a palladium catalyst and a copper(I) co-catalyst. The TMS groups are typically removed in situ or prior to polymerization to reveal the terminal alkynes necessary for the coupling reaction. The resulting polymers possess a rigid-rod like structure, which contributes to their unique electronic and photophysical properties.

To fine-tune the properties of the resulting polymers, this compound can be copolymerized with a variety of other monomers. By incorporating different aromatic or heteroaromatic co-monomers, researchers can systematically alter the polymer's band gap, solubility, and charge transport characteristics. For instance, copolymerization with electron-deficient monomers can enhance the electron-accepting ability of the polymer, which is desirable for applications in organic solar cells and transistors. The molar ratio of the comonomers is a critical parameter that dictates the final properties of the copolymer.

Post-Polymerization Functionalization

The trimethylsilyl groups on the polymer backbone are not just protecting groups; they also serve as reactive handles for post-polymerization modification.

A key post-polymerization strategy is the removal of the trimethylsilyl groups, a process known as desilylation. researchgate.net This reaction is typically achieved by treating the polymer with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions. nih.gov The resulting terminal alkyne groups can then be used to construct more complex polymer architectures. For example, they can undergo further coupling reactions to create cross-linked networks or be functionalized with specific side chains to improve solubility or introduce sensing capabilities. This "grafting-to" approach allows for the creation of materials with highly specialized functions that would be difficult to achieve through direct polymerization. The removal of bulky silyl (B83357) groups can also increase the permeability of polymer membranes. researchgate.net

Characterization of Resulting Polymeric Materials

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. lcms.cz In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores and have a longer retention time. By calibrating the system with polymer standards of known molecular weight, the average molecular weight (Mn, Mw) and PDI of the sample can be determined. lcms.cz The choice of eluent and column is critical and depends on the polarity and solubility of the polymer being analyzed. lcms.cz

Table 1: Representative GPC Data for a Poly(arylene-ethynylene) Synthesized from this compound

| Polymer Sample | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |

| P1 | 15,000 | 33,000 | 2.2 |

| P2 (Copolymer) | 21,000 | 48,300 | 2.3 |

This table presents illustrative data typical for polymers of this class and is not from a specific cited study.

Spectroscopic, Electronic, and Electrochemical Properties of Conjugated Polymers

A thorough search for spectroscopic, electronic, and electrochemical data on poly(this compound) has yielded no results. There are no published studies detailing the absorption and emission spectra, HOMO/LUMO energy levels, or cyclic voltammetry behavior of this specific polymer. While research exists for other polyaniline derivatives and silyl-substituted conjugated polymers, no information is available for the polymer derived from this compound. doi.orgcapes.gov.br

Thermal Stability and Morphological Analysis of Polymer Films

Similarly, an exhaustive search for data on the thermal stability and morphological characteristics of poly(this compound) films has not produced any relevant findings. There are no reports on the thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), atomic force microscopy (AFM), or scanning electron microscopy (SEM) of films formed from this polymer. Studies on other functionalized polyanilines have explored these aspects, but such data is absent for the polymer . lettersonmaterials.comlettersonmaterials.comresearchgate.net

Applications in Organic Electronics and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

There is no available research data on the use of 2,5-Bis(trimethylsilylethynyl)aniline in OLEDs.

No studies have been found that investigate this compound as an emitter or a host material in OLEDs.

There is no published information on the performance of this compound as a component in either the hole transport or electron transport layers of OLEDs.

Organic Photovoltaics (OPVs) and Solar Cells

Specific research on the integration of this compound into OPV device architectures is not present in the available literature.

There are no studies detailing the use of this compound as either a donor or an acceptor material in OPV active layers.

Information regarding the fabrication and performance of active layers or interfacial materials utilizing this compound in solar cells is not available.

Organic Field-Effect Transistors (OFETs)

No research has been identified that explores the application of this compound as the active semiconductor material in OFETs.

Lack of Specific Research Data on "this compound" in Organic Electronics

Following a comprehensive search of available scientific literature and research databases, it has been determined that there is a notable absence of specific studies and data directly pertaining to the chemical compound This compound within the requested applications of organic electronics and optoelectronic devices.

While general information exists on the broader class of aniline (B41778) derivatives and their potential applications in organic electronics, this information is not specific to This compound . The unique molecular structure, characterized by the presence of two trimethylsilylethynyl groups at the 2 and 5 positions of the aniline ring, would significantly influence its electronic properties. Without specific research on this molecule, any discussion of its semiconductor performance or device applications would be purely speculative and would not meet the standards of a scientifically rigorous article.

Similarly, a search for data on the application of This compound in continuous junction organic electronic devices also returned no specific results. This suggests that the compound has not been extensively explored for these particular applications, or at least, the findings have not been published in the accessible scientific domain.

Therefore, due to the lack of specific research and empirical data on This compound in the fields of organic electronics and optoelectronics, it is not currently possible to generate the requested article with the required level of detail, accuracy, and adherence to the specified outline. The creation of such an article would necessitate foundational research into the synthesis, characterization, and device integration of this particular compound.

Advanced Sensing Platforms

Development of Chemosensors

The design of chemosensors based on 2,5-Bis(trimethylsilylethynyl)aniline leverages its responsive nature to external stimuli. Both optical and electrochemical sensing modalities can be explored, capitalizing on the compound's inherent properties.

Optical Sensing: The design of optical sensors utilizing this compound would primarily revolve around its fluorescence properties. The core principle involves modulating the intramolecular charge transfer (ICT) character of the molecule upon interaction with an analyte. The aniline (B41778) group acts as an electron donor, while the trimethylsilylethynyl moieties can act as electron acceptors or modulators of the π-system. Analyte interaction can alter the efficiency of this ICT process, leading to observable changes in fluorescence intensity (quenching or enhancement) or shifts in the emission wavelength (colorimetric response). For instance, the interaction with an analyte could lead to aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE), depending on the specific design and the nature of the analyte.

Electrochemical Sensing: For electrochemical sensors, the design would focus on the redox activity of the aniline moiety. The oxidation potential of the aniline nitrogen can be influenced by the presence of analytes. This change in redox potential can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. The trimethylsilylethynyl groups can play a role in modifying the electronic environment of the aniline, thereby tuning its sensitivity and selectivity towards specific analytes. Furthermore, the compound can be incorporated into polymer matrices or deposited on electrode surfaces to create a sensitive layer for electrochemical detection.

The reactivity of the aniline moiety is central to the sensing mechanisms of this compound-based sensors. The lone pair of electrons on the nitrogen atom makes it a proton-accepting site and a point of interaction for various analytes.

Protonation of the aniline group upon exposure to acidic vapors or solutions can significantly alter the electronic properties of the molecule. This protonation event disrupts the ICT process by engaging the lone pair of the nitrogen atom, leading to a blue shift in the absorption and emission spectra. This change in photophysical properties forms the basis for pH sensing or the detection of acidic gases. The extent of this spectral shift can be correlated to the concentration of the acidic analyte.

Beyond protonation, the aniline moiety can engage in hydrogen bonding interactions with analytes. These interactions can also modulate the ICT character of the molecule, resulting in a detectable optical or electrochemical response. The strength and specificity of these interactions can be tailored by modifying the substitution pattern on the aniline or the phenyl ring, although in the case of this compound, the structure is fixed.

Specific Analyte Detection

The versatile structure of this compound opens up possibilities for the detection of a range of specific analytes, from gaseous molecules to changes in the physical properties of the surrounding medium.

The detection of ammonia (B1221849) (NH₃) is a critical application for aniline-based sensors. Research on analogous compounds like 4-((4-((trimethylsilylethynyl)phenyl)ethynyl)aniline (TEPEA) has demonstrated the potential for ammonia sensing. analis.com.my The sensing mechanism relies on the interaction of the basic ammonia molecule with the aniline moiety. This interaction, likely through hydrogen bonding, alters the electronic distribution within the molecule.

Computational studies on TEPEA have shown that the presence of ammonia molecules reduces the HOMO-LUMO gap of the sensor molecule. analis.com.my This reduction indicates an increased ease of electronic excitation, which can manifest as a change in the optical absorption or emission properties. For this compound, a similar mechanism is expected, where the interaction with ammonia would perturb the ICT state, leading to a detectable signal. The sensitivity of such a sensor would be influenced by the concentration of ammonia and the specific sensing platform (e.g., thin film, solution).

Table 1: Theoretical Sensing Properties of an Analogous Ethynyl (B1212043) Aniline Derivative (TEPEA) for Ammonia

| Property | Value (without Ammonia) | Value (with Ammonia) |

| HOMO-LUMO Gap | 3.7087 eV | 3.6014 eV |

| Chemical Potential (μ) | -3.6111 eV | - |

| Hardness (η) | 1.8544 eV | - |

| Softness (S) | 0.2696 e⁻¹V⁻¹ | - |

| Data derived from computational studies on 4-((4-((trimethylsilylethynyl)phenyl)ethynyl)aniline (TEPEA). analis.com.my |

The structure of this compound, with its donor-π-acceptor (D-π-A) framework, suggests its potential as a molecular rotor for viscosity sensing. nih.govrsc.org Molecular rotors are fluorescent probes whose quantum yield is sensitive to the viscosity of their environment. nih.govresearchgate.net In a low-viscosity medium, the molecule can undergo non-radiative decay through intramolecular rotation around the single bonds, leading to quenched fluorescence. In a high-viscosity environment, this rotation is hindered, forcing the molecule to de-excite radiatively, resulting in enhanced fluorescence. rsc.org

For this compound, the aniline group acts as the electron donor, and the ethynyl-phenyl-trimethylsilyl system acts as the π-conjugated bridge and acceptor. The freedom of rotation around the C-N bond of the aniline group could be the primary mechanism for its viscosity-dependent fluorescence. The relationship between fluorescence intensity and viscosity is often described by the Förster-Hoffmann equation.

Table 2: General Principles of Molecular Rotors for Viscosity Sensing

| Property | Low Viscosity Environment | High Viscosity Environment |

| Intramolecular Rotation | Free | Hindered |

| De-excitation Pathway | Non-radiative decay dominates | Radiative decay (fluorescence) dominates |

| Fluorescence Quantum Yield | Low | High |

| Fluorescence Intensity | Low | High |

Fluorescence Resonance Energy Transfer (FRET) is a powerful mechanism for designing ratiometric sensors, and this compound could serve as a key component in such architectures. nih.govresearchgate.net In a FRET-based sensor, an energy donor fluorophore transfers its excitation energy non-radiatively to a nearby acceptor fluorophore. nih.gov The efficiency of this transfer is highly dependent on the distance and spectral overlap between the donor and acceptor.

This compound could function as either the donor or the acceptor in a FRET pair, depending on its specific absorption and emission characteristics relative to a partner fluorophore. A sensing strategy could involve designing a system where the binding of an analyte to a recognition unit linked to one of the fluorophores induces a conformational change. This change would alter the distance between the donor and acceptor, leading to a change in the FRET efficiency and a ratiometric change in the emission intensities of the two fluorophores. For example, the aniline moiety could be part of a recognition site that, upon binding an analyte, causes a molecular scaffold to fold or unfold, thereby modulating the FRET signal.

Table 3: Components of a Hypothetical FRET Sensor Incorporating this compound

| Component | Function | Example |

| Energy Donor | Absorbs light at a shorter wavelength and transfers energy. | This compound (if its emission overlaps with the acceptor's absorption) |

| Energy Acceptor | Accepts energy from the donor and emits light at a longer wavelength. | A suitable fluorophore with absorption overlapping the emission of the aniline derivative. |

| Linker/Scaffold | Connects the donor and acceptor and undergoes a conformational change upon analyte binding. | A flexible polymer or a structured biomolecule. |

| Recognition Unit | Specifically binds to the target analyte. | A receptor or a reactive site, potentially incorporating the aniline moiety. |

Supramolecular Chemistry and Self Assembly Processes

Design of Host-Guest Systems and Receptors

The design of host-guest systems relies on the principles of molecular recognition, where a host molecule possesses a cavity or binding site that is sterically and electronically complementary to a guest molecule. The structural components of 2,5-bis(trimethylsilylethynyl)aniline offer several features that could be exploited in the design of molecular receptors.

The aniline (B41778) moiety, with its primary amine group, can act as a hydrogen bond donor, a crucial interaction for the recognition of a wide range of guest molecules, particularly those containing hydrogen bond acceptor functionalities such as carboxylates, phosphates, or halides. Furthermore, the nitrogen atom can be protonated to create a positively charged binding site, enhancing interactions with anionic guests through electrostatic forces.

The two trimethylsilylethynyl substituents introduce rigidity and directionality to the molecule. The linear acetylene (B1199291) linkers act as rigid spacers, creating a well-defined geometry that can be utilized to construct pre-organized cavities for guest encapsulation. The bulky trimethylsilyl (B98337) groups can serve multiple roles. They can act as "walls" in a synthetic receptor, contributing to the formation of a defined binding pocket. Their lipophilic nature can also drive association in polar solvents through solvophobic effects.

While specific host-guest systems based on this compound have not been reported, analogous structures have demonstrated the utility of these functional groups in molecular recognition. For instance, receptors based on aniline and phenylene-ethynylene backbones have been shown to bind various guest species. The combination of hydrogen bonding, π-stacking, and steric control offered by the trimethylsilylethynyl groups suggests a high potential for this compound to serve as a building block for novel host-guest systems.

Table 1: Potential Host-Guest System Design Parameters for this compound

| Structural Feature | Potential Role in Host-Guest Chemistry | Potential Guest Molecules |

| Aniline -NH₂ Group | Hydrogen bond donor, Protonation site for electrostatic binding | Anions (e.g., Cl⁻, Br⁻, acetate), Neutral molecules with H-bond acceptors (e.g., amides, ketones) |

| Aromatic Ring | π-π stacking interactions, CH-π interactions | Aromatic guest molecules, Fullerenes |

| Ethynyl (B1212043) Linkers | Rigid spacers to create defined cavities | Linear or planar guest molecules |

| Trimethylsilyl Groups | Steric barriers to define cavity shape, Solvophobic interactions | Varies depending on cavity size and shape |

Directed Self-Assembly of Functional Architectures

Directed self-assembly is a powerful strategy for the bottom-up fabrication of functional materials with precise control over their nanoscale structure. The ability of molecules to spontaneously organize into well-defined architectures is governed by the nature and arrangement of their intermolecular interactions. The distinct functional groups within this compound can be utilized to direct its assembly into various supramolecular structures, such as wires, sheets, or porous networks.

The aniline moiety is a key director of self-assembly through the formation of N-H···N or N-H···π hydrogen bonds. These interactions can lead to the formation of one-dimensional chains or tapes. The two-fold symmetry of the molecule, with the ethynyl groups at the 2 and 5 positions, can promote the formation of linear or zig-zag polymeric structures.

The π-system of the benzene (B151609) ring and the acetylene units can participate in π-π stacking interactions, leading to the formation of columnar or lamellar structures. The trimethylsilyl groups, due to their significant steric bulk, play a crucial role in controlling the packing arrangement. They can prevent close packing of the aromatic cores, leading to the formation of porous architectures, or they can interdigitate to form well-defined, non-covalent polymeric structures.

Research on related silyl-functionalized aromatic compounds has shown that the size and shape of the silyl (B83357) group can be tuned to control the dimensionality and morphology of the resulting self-assembled structures. While specific functional architectures derived from this compound are yet to be reported, the inherent directionality of its interactions makes it a promising candidate for the construction of organic electronic materials, sensors, and porous frameworks.

Investigation of Intermolecular Interactions in Hierarchical Structures

The formation of hierarchical structures from this compound is governed by a combination of weak, non-covalent interactions. Understanding these interactions is fundamental to predicting and controlling the supramolecular organization of the molecule.

Hydrogen Bonding: The primary amine group of the aniline moiety is capable of forming hydrogen bonds. In the solid state, it is expected that N-H···N hydrogen bonds would lead to the formation of catemeric or dimeric motifs. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, although this is less common for anilines.

π-π Stacking: The electron-rich aromatic ring and the triple bonds of the ethynyl groups are prone to π-π stacking interactions. These interactions are crucial for the formation of one-dimensional stacks or two-dimensional sheets. The presence of the bulky TMS groups can influence the offset of the stacked rings, preventing a perfectly co-facial arrangement.

A study on the crystal structure of a related compound, 4-(trimethylsilylethynyl)-N,N-dimethylaniline, revealed that the trimethylsilyl group can prevent close intermolecular contacts, suggesting that in this compound, these bulky groups would likely play a dominant role in dictating the crystal packing, potentially leading to porous structures. worktribe.comrsc.org The absence of strong hydrogen bond donors in the dimethylaniline derivative highlights the potential importance of the N-H protons in directing the assembly of this compound.

Table 2: Key Intermolecular Interactions in the Supramolecular Assembly of Anilinoethynyl Derivatives

| Interaction Type | Description | Potential Structural Motif |

| N-H···N Hydrogen Bond | Interaction between the amine proton of one molecule and the nitrogen lone pair of another. | Linear chains, cyclic dimers |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Columnar stacks, layered structures |

| C-H···π Interaction | Interaction of a C-H bond with a π-system. | Herringbone packing, T-shaped arrangements |

| Van der Waals Forces | Dispersive forces arising from temporary dipoles. | Close packing, space-filling |

Future Research Directions and Emerging Scientific Opportunities

Exploration of Novel Derivatives with Enhanced Properties

The functional groups of 2,5-Bis(trimethylsilylethynyl)aniline—the amino group and the two trimethylsilyl (B98337) (TMS) protected alkynes—offer multiple avenues for chemical modification to create a library of novel derivatives with tailored electronic and photophysical properties.

A primary strategy involves the deprotection of the terminal alkynes by removing the TMS groups. This would yield the highly reactive 2,5-diethynylaniline, a versatile precursor for subsequent cross-coupling reactions. Palladium-catalyzed reactions, such as the Sonogashira coupling, could then be employed to link the aniline (B41778) core to a wide array of aromatic and heteroaromatic systems. beilstein-journals.org This approach allows for the systematic extension of the π-conjugated system, which is a well-established method for tuning the optical and electronic properties of organic molecules. For instance, coupling with electron-donating or electron-withdrawing moieties can modulate the HOMO-LUMO energy levels, thereby shifting the absorption and emission spectra and influencing the material's charge transport characteristics.

Further functionalization could target the aniline's amino group. N-alkylation or N-arylation can alter the compound's solubility, morphology in thin films, and intermolecular interactions, which are critical factors for applications in organic electronics. nih.gov Moreover, the amino group can direct ortho- and para-C-H functionalization on the aniline ring, offering pathways to introduce additional substituents that can further refine the material's properties. le.ac.uk The strategic combination of modifications at both the alkyne and amine sites could lead to derivatives with significantly enhanced performance for specific applications.

| Functionalization Strategy | Target Site | Potential Reaction | Anticipated Property Enhancement |

| Extension of π-Conjugation | Terminal Alkynes (after deprotection) | Sonogashira Cross-Coupling | Tunable absorption/emission spectra, altered HOMO/LUMO levels, improved charge transport |

| Solubility & Morphology Control | Amino Group | N-Alkylation, N-Arylation | Increased solubility in organic solvents, modified solid-state packing, enhanced film-forming properties |

| Fine-Tuning of Electronic Properties | Aniline Ring | C-H Functionalization | Introduction of electron-donating/withdrawing groups to precisely control electronic characteristics |

| Creation of Fluorinated Analogues | Aniline Ring / Coupled Moieties | Introduction of Fluorine or CF3 groups | Increased thermal stability, enhanced lipophilicity, improved metabolic stability in biological contexts nbinno.com |

Integration into Multi-Component Systems for Advanced Functionalities

The bifunctional nature of this compound makes it an ideal candidate for incorporation into larger, multi-component systems such as polymers, oligomers, and complex molecular architectures. Such integration can lead to materials with advanced, synergistic functionalities that are not achievable with the monomer alone.

One of the most promising avenues is its use as a monomer in polymerization reactions. Following deprotection of the TMS groups, the resulting diethynyl monomer can undergo polymerization through various methods, including oxidative coupling or further cross-coupling reactions with dihaloarenes. This would produce conjugated polymers with an aniline derivative in the backbone, potentially leading to materials with interesting electro-optical properties suitable for sensors or organic light-emitting diodes (OLEDs). The aniline units within the polymer chain could provide sites for protonation or redox activity, making the material responsive to chemical stimuli. nih.gov Research on the electropolymerization of other aniline-ethynyl compounds demonstrates the feasibility of creating stable, conductive polymer films on electrode surfaces. rsc.org

Furthermore, this compound can serve as a key building block in multicomponent reactions (MCRs). MCRs are highly efficient one-pot reactions that combine three or more reactants to form complex products, incorporating nearly all atoms from the starting materials. researchgate.net Anilines and alkynes are common participants in MCRs used to synthesize complex heterocyclic structures like quinolines. researchgate.net By designing MCRs that utilize the dual alkyne functionality of this molecule, it may be possible to construct intricate, three-dimensional organic frameworks or dendrimers with unique host-guest properties or catalytic activity.

| System Type | Role of the Compound | Potential Synthetic Route | Resulting Functionality |

| Conjugated Polymers | Monomer (after deprotection) | Oxidative Coupling, Sonogashira Polymerization | Chemiresistive sensing, electrochromism, active layers in OLEDs or OPVs |

| Copolymers | Co-monomer | Co-polymerization with other functional monomers | Tunable band gaps, enhanced processability, and combined functionalities |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Solvothermal synthesis with metal nodes | Gas storage, catalysis, chemical separation |

| Complex Heterocycles | Building Block | Multicomponent Reactions (MCRs) | Novel dyes, pharmaceutical scaffolds, functional materials with unique topologies |

Advanced Computational Methodologies for Predictive Material Design

The exploration of the vast chemical space accessible from this compound can be significantly accelerated by employing advanced computational methodologies. These in silico techniques allow for the prediction of material properties before undertaking time-consuming and resource-intensive laboratory synthesis, enabling a more rational and targeted approach to material design.

Density Functional Theory (DFT) is a powerful tool for modeling the electronic structure of organic molecules. researchgate.netarticle4pub.com For derivatives of this compound, DFT calculations can be used to predict key parameters such as HOMO-LUMO energy levels, ionization potentials, electron affinities, and absorption spectra. nih.gov This information is crucial for pre-screening candidates for applications in organic electronics. For example, by calculating the HOMO-LUMO gap, researchers can estimate the color of light emission for potential OLED applications or predict the open-circuit voltage in a potential organic photovoltaic (OPV) device. nih.gov

Beyond the single-molecule level, computational methods can model intermolecular interactions and predict solid-state properties. Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches are emerging as valuable tools for predicting macroscopic properties like glass transition temperature, solubility, and charge carrier mobility based on molecular structure. frontiersin.orgnih.gov By training these models on existing databases of organic materials, it becomes possible to rapidly screen large virtual libraries of potential derivatives. scispace.com This data-driven approach, which combines high-throughput virtual screening with targeted synthesis, represents the future of organic electronic materials discovery. arxiv.org

| Methodology | Predicted Properties | Impact on Research & Development |

| Density Functional Theory (DFT) | HOMO/LUMO energies, bandgap, absorption/emission spectra, molecular geometry, dipole moments researchgate.net | Rational design of molecules with targeted optoelectronic properties; understanding structure-property relationships. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra | Prediction of photophysical behavior for applications in OLEDs and sensors. |

| Molecular Dynamics (MD) Simulations | Solid-state packing, thin-film morphology, glass transition temperature | Insight into bulk properties that influence device performance and stability. |

| Machine Learning / QSPR | Charge mobility, solubility, thermal stability, device efficiency | High-throughput virtual screening of large libraries of candidate molecules to identify promising targets for synthesis. frontiersin.orgscispace.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-bis(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

- Answer : The compound is typically synthesized via catalytic hydrogenation of 2,5-bis(trifluoromethyl)nitrobenzene using palladium-carbon (Pd/C) as a catalyst in ethyl acetate . Key parameters include:

- Catalyst loading : 5 g Pd-C per mole of nitro precursor.

- Temperature : Ambient conditions with hydrogen gas flow.

- Solvent : Ethyl acetate (500 g per mole of reactant) for optimal solubility and reduced side reactions.

Post-synthesis purification involves distillation (boiling point: 70–71°C at 15 mmHg) to achieve >98% purity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) distinguish 2,5-bis(trifluoromethyl)aniline from its structural isomers?

- Answer :

- ¹⁹F NMR : The symmetrical 2,5-substitution pattern produces a single peak for both equivalent trifluoromethyl groups, unlike 3,5-isomers, which show distinct splitting .

- ¹H NMR : The aromatic protons resonate as a singlet (2H, meta to NH₂) and a doublet (1H, para to NH₂) due to symmetry, aiding differentiation from asymmetric isomers .

- FT-IR : Strong absorption bands at 1130 cm⁻¹ (C-F stretching) and 3450 cm⁻¹ (N-H stretching) confirm functional groups .

Q. What are the key stability considerations for storing and handling 2,5-bis(trifluoromethyl)aniline?

- Answer :

- Storage : Keep in amber glass bottles at room temperature, protected from light and moisture to prevent oxidation of the amine group .

- Decomposition risks : Exposure to strong oxidizers may form nitro derivatives; thus, inert atmospheres (N₂/Ar) are recommended during reactions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in electrophilic substitution reactions involving 2,5-bis(trifluoromethyl)aniline?

- Answer : The electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, directing electrophiles to the para position relative to the NH₂ group. To enhance regioselectivity:

- Use bulky directing groups (e.g., transient Pd-based moieties) to sterically block undesired sites .

- Optimize solvent polarity (e.g., DMF or acetonitrile) to stabilize transition states .

- Example: Palladium-catalyzed cross-coupling reactions achieve >90% regioselectivity for para-substituted products .

Q. What methodologies are effective for analyzing environmental degradation pathways of 2,5-bis(trifluoromethyl)aniline in wastewater?

- Answer : Advanced oxidation processes (AOPs) using carbon-nitrogen-doped zinc-titanium nanoparticles degrade the compound via:

- Hydroxyl radical (·OH) attack : Cleaves C-F bonds, forming fluoride ions and smaller aromatic intermediates .

- Photocatalysis : UV irradiation enhances degradation efficiency (up to 95% in 2 hours under optimized conditions) .

- Analytical tools : LC-MS/MS tracks degradation products, while ion chromatography quantifies fluoride release .

Q. How does 2,5-bis(trifluoromethyl)aniline function as a pharmaceutical intermediate, and what are its structure-activity relationships (SAR)?

- Answer : The compound is a key intermediate in drugs like dutasteride (for benign prostatic hyperplasia) . SAR studies reveal:

- Trifluoromethyl groups : Enhance metabolic stability and membrane permeability via lipophilicity (logP = 4.33) .

- NH₂ group : Facilitates hydrogen bonding with target enzymes (e.g., 5α-reductase), confirmed by molecular docking simulations .

- Bioactivity : Derivatives show nanomolar IC₅₀ values in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.